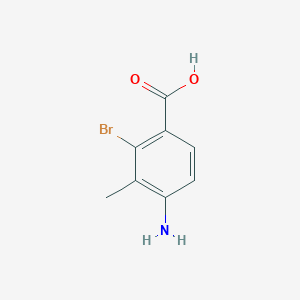

4-Amino-2-bromo-3-methylbenzoic acid

Descripción

4-Amino-2-bromo-3-methylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C₈H₈BrNO₂. Its structure features an amino group (-NH₂) at position 4, a bromine atom at position 2, and a methyl group (-CH₃) at position 3 on the aromatic ring. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors, as evidenced by structural analogs used in studies targeting topoisomerases .

Propiedades

Fórmula molecular |

C8H8BrNO2 |

|---|---|

Peso molecular |

230.06 g/mol |

Nombre IUPAC |

4-amino-2-bromo-3-methylbenzoic acid |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

Clave InChI |

CLNMDAHACQMSLK-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1Br)C(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Amino-2-bromo-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 4-amino-3-methylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position on the benzene ring .

Another method involves the nitration of 4-bromo-3-methylbenzoic acid followed by reduction to introduce the amino group. This process requires nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and a reducing agent such as tin (Sn) and hydrochloric acid (HCl) for the reduction step .

Industrial Production Methods

Industrial production of 4-amino-2-bromo-3-methylbenzoic acid often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-bromo-3-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Bromination: Br2/FeBr3

Nitration: HNO3/H2SO4

Reduction: Sn/HCl

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and organoboron reagents

Major Products

Substitution: Various substituted benzoic acids

Oxidation: Corresponding quinones

Reduction: Amino derivatives

Coupling: Biaryl compounds

Aplicaciones Científicas De Investigación

4-Amino-2-bromo-3-methylbenzoic acid is used in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a precursor for bioactive compounds.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-amino-2-bromo-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogs with variations in substituent positions, halogen types, or amino group modifications. Below is a detailed analysis:

Positional Isomers of Bromo-Methylbenzoic Acids

Substituent positions significantly alter electronic and steric properties. Key analogs include:

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Similarity Score |

|---|---|---|---|---|

| 2-Amino-4-bromo-6-methylbenzoic acid | 206548-13-2 | NH₂ (2), Br (4), CH₃ (6) | C₈H₈BrNO₂ | 0.95 |

| 2-Amino-5-bromo-3-methylbenzoic acid | 20776-50-5 | NH₂ (2), Br (5), CH₃ (3) | C₈H₈BrNO₂ | 0.93 |

| 4-Amino-2-bromo-3-methylbenzoic acid | - | NH₂ (4), Br (2), CH₃ (3) | C₈H₈BrNO₂ | 1.00 (Reference) |

Key Findings :

Halogen-Substituted Analogs

Replacing bromine with chlorine alters electronic and steric properties:

| Compound Name | CAS Number | Halogen (Position) | Molecular Formula | Key Differences |

|---|---|---|---|---|

| 4-Amino-2-chloro-3-methylbenzoic acid | 6212-33-5 | Cl (2) | C₈H₈ClNO₂ | Smaller atomic radius, higher electronegativity |

Key Findings :

- Chlorine (atomic radius: 0.79 Å) vs. However, bromine’s polarizability may enhance van der Waals interactions in hydrophobic pockets .

- The electronegativity of chlorine (3.0) vs. bromine (2.8) increases electron-withdrawing effects, which could stabilize the carboxylate anion (COOH → COO⁻) at physiological pH .

Amino-Modified Derivatives

Amino group substitutions impact biological activity, as seen in topoisomerase inhibitor studies:

Key Findings :

- Ethylamino substituents increase lipophilicity (higher logP), which may enhance membrane permeability but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.